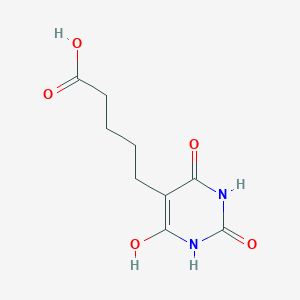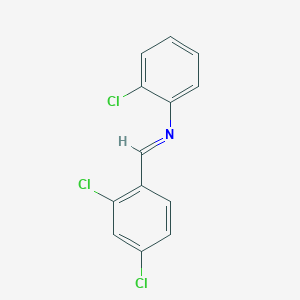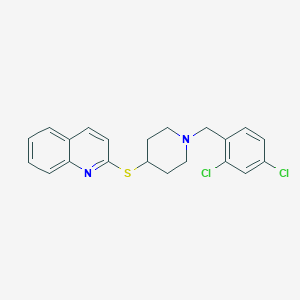
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate is a chemical compound with the molecular formula C17H11BrO3 and a molecular weight of 343.176 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester linked to a naphthalene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate typically involves the esterification of 4-bromo-1-hydroxynaphthalene-2-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of 4-bromo-1-naphthoic acid.
Reduction: Formation of 4-bromo-1-hydroxynaphthalene-2-methanol.
Aplicaciones Científicas De Investigación
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate can be compared with other similar compounds such as:
Phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Phenyl 4-fluoro-1-hydroxynaphthalene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Phenyl 4-iodo-1-hydroxynaphthalene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties .
Propiedades
Número CAS |
36268-76-5 |
|---|---|
Fórmula molecular |
C17H11BrO3 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11BrO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H |
Clave InChI |
OIOVTLYQTZPXTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)



